![molecular formula C13H13FN2O5 B2936825 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034234-13-2](/img/structure/B2936825.png)
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its high perplexity. More detailed information about its structure can be obtained from specialized databases .Chemical Reactions Analysis
The chemical reactions involving this compound are complex due to its structure. More detailed information about its reactions can be obtained from specialized databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex due to its structure. More detailed information about its properties can be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen
Identification of Metabolites and Transporter-Mediated Excretion
Research on closely related compounds has identified various metabolites in human urine, plasma, and feces, elucidating the role of renal and hepatic uptake transporters in their excretion. Such studies are pivotal for understanding the metabolism and elimination pathways of novel therapeutic agents, indicating a broader implication for the drug development process (Umehara et al., 2009).
Investigations into Antibacterial Properties
There has been deep investigation into derivatives of benzamides, including those with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide, for their antibacterial properties. Such compounds have shown the ability to interfere with bacterial cell division cycles by inhibiting key proteins, presenting a potential avenue for the development of new antibacterial drugs (Straniero et al., 2023).
Anticonvulsant and Benzodiazepine Receptor Agonism
The design, synthesis, and pharmacological evaluation of compounds structurally related to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide have revealed anticonvulsant activities. Such compounds exhibit essential functional groups for binding to benzodiazepine receptors, demonstrating the potential for new therapeutic agents in the management of convulsive disorders (Faizi et al., 2017).
Zukünftige Richtungen
A paper suggests that spirocyclic chroman derivatives, which may include compounds with similar structures to “N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide”, could be a potential treatment for prostate cancer . This indicates that there may be future research directions in exploring the therapeutic potential of this compound.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O5/c1-20-10-3-2-8(6-9(10)14)12(18)15-4-5-16-11(17)7-21-13(16)19/h2-3,6H,4-5,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZCTJKOCJIIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)COC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoro-4-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.